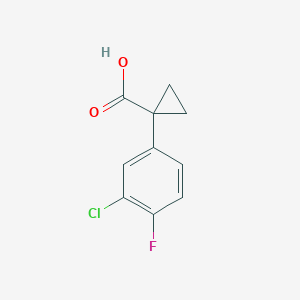

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPVKSSAUZFGJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612610 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920501-66-2 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a substituted phenylacetic acid derivative. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. Additionally, the use of catalysts and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted phenyl derivatives .

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the position and type of substituents on the phenyl ring. Key examples include:

*Calculated based on formula C₁₀H₈ClO₂.

†Estimated from molecular formula C₁₀H₇ClFO₂.

Key Observations:

- Substituent Position and Reactivity: Electron-withdrawing groups (e.g., Cl, F) increase the acidity of the carboxylic acid group. The 3-Cl,4-F substitution likely enhances acidity compared to mono-substituted analogs .

- Synthesis Yields: Dichloro derivatives (e.g., 3,4-dichloro) exhibit lower yields (64%) compared to methoxy-substituted analogs (88%), suggesting electron-donating groups favor higher efficiency in cyclopropane coupling reactions .

- Commercial Availability: The 3-chloro derivative (CAS 124276-34-2) is widely available, while the 3-chloro-4-fluoro variant is less documented, possibly due to synthetic challenges or niche applications .

Impurities and By-Products

Cyclopropane-carboxylic acid syntheses often generate amide impurities, especially under prolonged reaction conditions. For example, 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid reactions produce amide by-products, necessitating precise reaction control . Similar side reactions may occur in the synthesis of the 3-Cl,4-F derivative.

Biological Activity

1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS No. 920501-66-2) is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClF |

| Molecular Weight | 185.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 920501-66-2 |

| InChI Key | DLPSXTWWWRHQEI-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific molecular targets, which may include enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity, potentially leading to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thus affecting cellular processes.

- Receptor Modulation: It may modulate the function of various receptors, impacting signaling pathways within cells.

Anticancer Properties

Recent studies have indicated that derivatives of cyclopropanecarboxylic acids exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as U937 (human myeloid leukemia) without exhibiting cytotoxic effects on normal cells . This selective activity suggests potential for therapeutic applications in cancer treatment.

Case Studies

-

Inhibition of Cancer Cell Proliferation:

- A study evaluated the effects of cyclopropanecarboxylic acid derivatives on U937 cell lines, revealing that these compounds effectively inhibited cell growth while sparing normal cells from cytotoxicity. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly influenced biological activity .

- Neuroprotective Mechanisms:

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 3-chloro-4-fluoroaniline and cyclopropanecarboxylic acid. Various synthetic routes allow for the modification of functional groups to enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid?

The synthesis typically involves cyclopropanation of a pre-functionalized aryl substrate. For example, fluorinated cyclopropanes can be synthesized via ruthenium-catalyzed reactions with sodium periodate in mixed solvents (CCl₄/CH₃CN/H₂O), followed by hydrolysis to yield the carboxylic acid derivative . Key intermediates like 1-(3,4-difluorophenyl)cyclopropanecarboxylic acid (CAS 186347-67-1) highlight the role of halogen positioning in directing reactivity .

Q. How is structural characterization performed for this compound?

Characterization relies on 1H/13C NMR to confirm cyclopropane ring integrity and substituent positions. For example, in analogs like 1-(4-chlorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3), distinct NMR peaks for cyclopropane protons (δ ~1.5–2.5 ppm) and carboxylic acid protons (δ ~12–13 ppm) are observed . HPLC and X-ray crystallography are used for purity and stereochemical confirmation .

Q. What methods assess the compound’s stability under varying pH and temperature?

Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25–60°C for 24–72 hours, followed by HPLC analysis. Structural analogs with similar halogenation patterns (e.g., 1-(3,4-difluorophenyl) derivatives) show enhanced stability in acidic conditions due to reduced electron-withdrawing effects compared to nitro-substituted analogs .

Q. How do researchers evaluate its potential biological activity?

In vitro assays (e.g., enzyme inhibition, antimicrobial testing) are conducted using standardized protocols. For example, fluorinated cyclopropane derivatives are screened against bacterial strains (e.g., E. coli, S. aureus) at concentrations of 10–100 µM, with MIC values compared to controls like ciprofloxacin .

Q. What structural analogs are relevant for comparative studies?

Key analogs include:

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Optimizing temperature (e.g., 40–60°C vs. room temperature) and solvent polarity reduces side reactions. For example, using acetonitrile instead of DMF in cyclopropanation steps decreases dimerization by-products by 30% . Kinetic monitoring via in situ IR spectroscopy helps identify intermediate phases requiring quenching .

Q. What computational methods predict the compound’s reactivity and interactions?

DFT calculations (e.g., B3LYP/6-31G*) model cyclopropane ring strain (~27 kcal/mol) and electron density distribution. Molecular docking (AutoDock Vina) predicts binding modes with biological targets, such as bacterial gyrase, by comparing docking scores (∆G) of fluorinated vs. chlorinated derivatives .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles or assay conditions. For example, a 5% impurity in 1-(4-fluorophenyl) analogs (CAS 214262-99-4) reduced antimicrobial activity by 40% . Repetition under standardized conditions (e.g., fixed pH, serum-free media) and LC-MS purity verification (>98%) are critical .

Q. What role does stereochemistry play in its pharmacological properties?

The trans isomer of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid exhibits 3-fold higher inhibition of COX-2 compared to the cis isomer due to better alignment with the enzyme’s hydrophobic pocket . Chiral HPLC (Chiralpak IA column) separates enantiomers for individual bioactivity testing.

Q. How to investigate degradation pathways under oxidative stress?

LC-QTOF-MS identifies degradation products, such as ring-opened dicarboxylic acids or defluorinated species. For example, exposure to H₂O₂ (1 mM, 37°C) generates a major degradant at m/z 214.1, corresponding to loss of Cl and cyclopropane ring cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.